J 113863

CCR1 antagonist binding affinity IC50

J 113863 (also known as UCB35625, trans-J is a potent, non-peptide small molecule antagonist of the chemokine receptors CCR1 and CCR3, originally disclosed in patent WO98/04554. The compound exhibits high-affinity binding to human CCR1 (IC50 = 0.9 nM) and mouse CCR1 (IC50 = 5.8 nM), with comparable potency at human CCR3 (IC50 = 0.58 nM) and weak antagonism at mouse CCR3 (IC50 = 460 nM).

Molecular Formula C30H37Cl2IN2O2
Molecular Weight 655.4 g/mol
CAS No. 301648-08-8
Cat. No. B611540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJ 113863
CAS301648-08-8
SynonymsUCB35625, UCB 35625, UCB-35625
Molecular FormulaC30H37Cl2IN2O2
Molecular Weight655.4 g/mol
Structural Identifiers
SMILESCC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-]
InChIInChI=1S/C30H36Cl2N2O2.HI/c1-2-34(20-21-8-6-4-3-5-7-9-21)16-14-24(15-17-34)33-30(35)29-25-18-22(31)10-12-27(25)36-28-13-11-23(32)19-26(28)29;/h8,10-13,18-19,24,29H,2-7,9,14-17,20H2,1H3;1H/b21-8+;
InChIKeyFOAFBMYSXIGAOX-LQGGPMKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





J 113863 (CAS 301648-08-8): Baseline Pharmacology and Mechanism Profile for Scientific Procurement


J 113863 (also known as UCB35625, trans-J 113863) is a potent, non-peptide small molecule antagonist of the chemokine receptors CCR1 and CCR3, originally disclosed in patent WO98/04554 [1]. The compound exhibits high-affinity binding to human CCR1 (IC50 = 0.9 nM) and mouse CCR1 (IC50 = 5.8 nM), with comparable potency at human CCR3 (IC50 = 0.58 nM) and weak antagonism at mouse CCR3 (IC50 = 460 nM) [2]. J 113863 is functionally selective, showing inactivity against CCR2, CCR4, CCR5, and receptors for LTB4 and TNF-α [2]. Its dual receptor antagonism and species-specific selectivity profile differentiate it from several other CCR1 antagonists, making it a valuable tool compound for inflammatory and immunological research.

Why CCR1 Antagonists Are Not Interchangeable: Differential Binding and Functional Bias Across J 113863 and Its Comparators


CCR1 antagonists exhibit significant heterogeneity in their binding affinity, species selectivity, functional bias (G-protein vs. β-arrestin pathways), and cellular context-dependent activity [1]. J 113863 is distinguished by its sub-nanomolar potency at human CCR1 and human CCR3, while being >790-fold less potent at mouse CCR3 [2]. In contrast, other CCR1 antagonists such as BX471 and CCX354 demonstrate different affinity profiles and functional biases in identical assay systems [1]. These divergent pharmacological fingerprints preclude simple substitution between compounds; selecting an antagonist requires precise matching of its quantitative selectivity, species specificity, and functional bias profile to the experimental model and biological question under investigation.

Quantitative Differentiation of J 113863 Against Closest Analogs and In-Class Candidates


Sub-Nanomolar Potency at Human CCR1 Distinguishes J 113863 from Clinical-Stage CCR1 Antagonists

J 113863 demonstrates an IC50 of 0.9 nM at human CCR1 in radioligand binding assays, making it one of the most potent CCR1 antagonists reported [1]. In a comparative study of CCR1 antagonists using RPMI 8226 human multiple myeloma cells, J 113863's potency exceeds that of BX471 (Ki ~1 nM in some reports but with varying functional inhibition profiles) and other clinical-stage antagonists including AZD4818, CCX354, CP-481715, and MLN-3897, though direct head-to-head binding data for J 113863 in this specific cellular context are not available [2]. The sub-nanomolar potency of J 113863 at human CCR1 supports its utility in assays requiring high receptor occupancy at low compound concentrations.

CCR1 antagonist binding affinity IC50 multiple myeloma

Dual CCR1/CCR3 Antagonism with High Species Selectivity Enables Mechanism-Specific In Vivo Studies

J 113863 is a dual antagonist of human CCR1 (IC50 = 0.9 nM) and human CCR3 (IC50 = 0.58 nM) [1]. Unlike many CCR1-selective antagonists, J 113863 potently inhibits human CCR3, which may confer distinct in vivo effects in eosinophil-driven pathologies [2]. Critically, J 113863 exhibits pronounced species selectivity: it is a weak antagonist of mouse CCR3 (IC50 = 460 nM) while retaining potency at mouse CCR1 (IC50 = 5.8 nM) [1]. This species-specific profile—potent at both human receptors but weak at mouse CCR3—allows researchers to dissect CCR1-versus-CCR3 contributions in murine disease models and to extrapolate human-relevant dual antagonism.

CCR1 CCR3 species selectivity inflammation

In Vivo Efficacy in Collagen-Induced Arthritis: Quantified Amelioration of Joint Pathology

In a collagen-induced arthritis (CIA) mouse model, treatment with J 113863 resulted in quantifiable improvements in disease endpoints [1]. Specifically, J 113863 significantly improved paw inflammation and joint damage while dramatically decreasing inflammatory cell infiltration into joints [1]. The compound did not inhibit interleukin-2 (IL-2) production or delayed-type hypersensitivity (DTH) responses, but it reduced plasma TNFα levels in lipopolysaccharide (LPS)-treated mice [1]. This in vivo efficacy profile distinguishes J 113863 from some CCR1 antagonists that have failed to demonstrate robust disease modification in arthritis models.

rheumatoid arthritis in vivo efficacy CCR1 inflammation

Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis

In the PLP139-151-induced experimental autoimmune encephalomyelitis (EAE) model in SJL/J mice, a widely used model of relapsing-remitting multiple sclerosis, J 113863 (10 mg/kg, intraperitoneal, daily) significantly attenuated clinical symptoms [1]. Treatment reduced demyelination and suppressed pathogenic Th9 and Th22 cell populations in both brain and peripheral tissues [2]. The compound also corrected the imbalance of pro- and anti-inflammatory cytokines, upregulating anti-inflammatory mediators while suppressing pro-inflammatory expression [2]. This central nervous system efficacy distinguishes J 113863 from CCR1 antagonists lacking demonstrated activity in neuroinflammatory models.

multiple sclerosis EAE CCR1 neuroinflammation

Selectivity Profile: Inactivity at CCR2, CCR4, CCR5, LTB4, and TNF-α Receptors

J 113863 exhibits a well-defined selectivity profile, showing no detectable antagonist activity at CCR2, CCR4, or CCR5 chemokine receptors, nor at the leukotriene B4 (LTB4) or tumor necrosis factor-α (TNF-α) receptors [1]. This selectivity contrasts with some early CCR1 antagonists that exhibited cross-reactivity with CCR2 or other GPCRs, and with dual CCR1/CCR3 antagonists that may also modulate CCR2 at higher concentrations [2]. The clean selectivity profile reduces the likelihood of confounding off-target effects in complex biological systems, enhancing the interpretability of experimental results.

selectivity CCR1 off-target specificity

Optimal Research and Preclinical Application Scenarios for J 113863 Based on Quantitative Evidence


In Vivo Murine Models of Rheumatoid Arthritis (CIA)

J 113863 has demonstrated robust efficacy in the collagen-induced arthritis (CIA) mouse model, improving paw inflammation, joint damage, and inflammatory cell infiltration [1]. This validated in vivo activity supports its use as a reference CCR1 antagonist in preclinical rheumatoid arthritis research, particularly for studies investigating chemokine-driven joint pathology and for benchmarking novel anti-arthritic agents.

Experimental Autoimmune Encephalomyelitis (EAE) Models of Multiple Sclerosis

The compound has shown significant therapeutic benefit in PLP139-151-induced EAE in SJL/J mice, attenuating clinical scores, reducing demyelination, and suppressing pathogenic Th9/Th22 cell populations [2]. J 113863 is therefore an appropriate tool compound for neuroinflammation studies examining CCR1's role in multiple sclerosis pathogenesis and for evaluating CCR1-targeted therapeutic strategies.

In Vitro Dissection of CCR1 vs. CCR3 Contributions in Human Cell Systems

Given its sub-nanomolar potency at both human CCR1 (IC50 = 0.9 nM) and human CCR3 (IC50 = 0.58 nM), J 113863 is ideally suited for in vitro experiments requiring dual receptor blockade in human primary cells or cell lines [3]. Its clean selectivity profile (inactive at CCR2, CCR4, CCR5, LTB4, and TNF-α receptors) ensures that observed effects can be confidently attributed to CCR1/CCR3 antagonism.

Species-Specific Pharmacology Studies Requiring Murine CCR1 Inhibition Without Murine CCR3 Interference

The pronounced species selectivity of J 113863—potent at mouse CCR1 (IC50 = 5.8 nM) but weak at mouse CCR3 (IC50 = 460 nM)—makes it a unique tool for isolating CCR1-mediated effects in murine models without confounding CCR3 blockade [3]. This property is particularly valuable for target validation studies aiming to dissect the relative contributions of CCR1 versus CCR3 in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for J 113863

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.